molecular formula C18H12N2O3 B1609324 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one CAS No. 61034-11-5

7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one

Cat. No. B1609324
CAS RN: 61034-11-5
M. Wt: 304.3 g/mol
InChI Key: SNBGJFLBMNUDEU-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one, also known as HPPC, is a synthetic compound that belongs to the class of flavones. HPPC has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is known to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. Additionally, 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been found to activate the AMPK signaling pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been found to exhibit several biochemical and physiological effects in the body. The compound has been shown to possess potent antioxidant activity, which helps to protect cells from oxidative damage. Additionally, 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Furthermore, 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.

Advantages and Limitations for Lab Experiments

7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize in high yield and purity, making it readily available for research purposes. Additionally, 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, there are also some limitations associated with 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one. The compound has poor solubility in water, which can make it challenging to administer in vivo. Additionally, the mechanism of action of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one. One area of interest is the development of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one-based drugs for the treatment of inflammation, cancer, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one and to identify its molecular targets. Furthermore, studies are needed to investigate the pharmacokinetics and toxicity of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one in vivo, which will be critical for the development of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one-based drugs.

Scientific Research Applications

7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of inflammation, cancer, and neurodegenerative disorders. In a study conducted by Yang et al., 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one was found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-induced macrophages. Additionally, 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.

properties

IUPAC Name

7-hydroxy-3-(1-phenylpyrazol-4-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c21-14-6-7-15-17(8-14)23-11-16(18(15)22)12-9-19-20(10-12)13-4-2-1-3-5-13/h1-11,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBGJFLBMNUDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=COC4=C(C3=O)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419914
Record name 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one

CAS RN

61034-11-5
Record name 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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